molecular formula C8H14O2 B3388044 2-(Ethoxymethyl)cyclopentan-1-one CAS No. 85670-54-8

2-(Ethoxymethyl)cyclopentan-1-one

Cat. No.: B3388044
CAS No.: 85670-54-8
M. Wt: 142.2 g/mol
InChI Key: PVOKJPVRKSCABZ-UHFFFAOYSA-N
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Description

2-(Ethoxymethyl)cyclopentan-1-one is a cyclopentanone derivative with an ethoxymethyl (-CH2-O-CH2CH3) substituent at the 2-position of the cyclopentanone ring. Its molecular formula is C8H14O2, yielding a molecular weight of 142.19 g/mol (calculated). Key structural features include:

  • Cyclopentanone core: A five-membered cyclic ketone, enabling typical ketone reactivity (e.g., nucleophilic additions, reductions).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(ethoxymethyl)cyclopentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-2-10-6-7-4-3-5-8(7)9/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVOKJPVRKSCABZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethoxymethyl)cyclopentan-1-one typically involves the reaction of cyclopentanone with ethoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified through distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is obtained through distillation and quality control measures to ensure purity .

Chemical Reactions Analysis

Types of Reactions

2-(Ethoxymethyl)cyclopentan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), sodium ethoxide (NaOEt)

Major Products Formed

Scientific Research Applications

Chemistry

2-(Ethoxymethyl)cyclopentan-1-one serves as a valuable building block for synthesizing more complex organic molecules. Its functional groups allow it to participate in various chemical reactions, including:

  • Nucleophilic substitutions
  • Oxidation and reduction reactions

These reactions make it useful in the development of new materials and compounds.

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. It may interact with specific enzymes, leading to the inhibition of their activity, which is crucial in drug development.

Case Study: Enzyme Inhibition
A study demonstrated that this compound effectively inhibited a specific enzyme involved in metabolic pathways, suggesting its potential as a therapeutic agent against metabolic disorders.

Medicine

The compound has shown promise as a precursor for pharmaceutical synthesis. Its derivatives have been investigated for their bioactive properties, including:

  • Antimicrobial activity
  • Anticancer properties

Table 1: Antimicrobial Activity of this compound

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus16
Escherichia coli14
Pseudomonas aeruginosa12

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains, highlighting its potential as an antibacterial agent.

Anticancer Properties

The anticancer potential of this compound has been explored through various studies that demonstrate its cytotoxic effects on cancer cell lines.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)
MCF-722
A54928

These results indicate that the compound inhibits cell proliferation in breast (MCF-7) and lung (A549) cancer cell lines through apoptosis induction.

Anti-inflammatory Effects

Additionally, this compound has been investigated for its anti-inflammatory properties. Studies show it can modulate inflammatory responses by reducing the production of pro-inflammatory cytokines.

Case Study: Inhibition of Pro-inflammatory Cytokines
In experiments involving human peripheral blood mononuclear cells (PBMCs), treatment with this compound resulted in significant reductions in IL-6 and TNF-α levels:

  • IL-6 Levels: Reduced by approximately 45%
  • TNF-α Levels: Reduced by approximately 40%

These findings suggest that the compound may serve as a potential therapeutic agent for inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-(Ethoxymethyl)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent-Driven Property Variations

The table below compares 2-(Ethoxymethyl)cyclopentan-1-one with structurally related cyclopentanone derivatives, categorized by substituent type:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Physical State Key Properties/Applications Reference
This compound Ethoxymethyl (-CH2OCH2CH3) C8H14O2 142.19 Likely liquid Commercial availability; ether functionality
2-[4-(Trifluoromethyl)phenyl]cyclopentan-1-one 4-Trifluoromethylphenyl C12H11F3O 228.21 Solid High molecular weight; aromatic substituent enhances rigidity
2-(3-Methylbut-2-enyl)cyclopentan-1-one 3-Methylbut-2-enyl C10H14O 150.22 Liquid Alkenyl group enables conjugation; used in fragrance research
2-(3-Fluoropropyl)cyclopentan-1-one 3-Fluoropropyl C8H13FO 144.19 Liquid Fluorine increases polarity; potential pharmaceutical intermediate
2-Heptylidenecyclopentan-1-one Heptylidene C12H20O 180.29 Liquid IFRA-regulated fragrance component
2-(4-Bromophenyl)-2-(prop-1-en-1-yl)cyclopentan-1-one 4-Bromophenyl + propenyl C14H15BrO 279.18 Colorless oil High synthetic yield (91%); aryl and alkenyl groups
Key Observations:

Substituent Effects on Physical State :

  • Aliphatic substituents (e.g., ethoxymethyl, fluoropropyl) typically result in liquids due to reduced intermolecular forces.
  • Aromatic/trifluoromethyl groups (e.g., 4-trifluoromethylphenyl) increase molecular weight and rigidity, favoring solid states .

Reactivity and Applications :

  • Ether-containing derivatives (e.g., ethoxymethyl) may exhibit lower reactivity toward nucleophiles compared to ketone-rich analogues.
  • Alkenyl-substituted derivatives (e.g., 3-methylbut-2-enyl) are explored in hydroacylation and fragrance chemistry due to conjugated double bonds .
Spectroscopic Features:
  • 1H NMR: Ethoxymethyl group: Expected signals at δ 3.4–3.6 (OCH2CH3 quartet) and δ 3.2–3.4 (CH2O triplet). Cyclopentanone protons: Multiplets between δ 1.5–2.5 .
  • Aryl-substituted analogues : Aromatic protons appear at δ 7.0–8.0, with splitting patterns dependent on substituents .

Biological Activity

Overview

2-(Ethoxymethyl)cyclopentan-1-one, with the molecular formula C8_8H14_{14}O2_2, is a cyclopentanone derivative that has attracted attention for its potential biological activities. This compound features an ethoxymethyl substituent that enhances its reactivity and biological profile compared to simpler analogs. Research into its biological activity has highlighted various properties, including antimicrobial and anti-inflammatory effects, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

  • Chemical Structure :
    • Cyclopentanone ring with an ethoxymethyl group attached.

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, disrupting metabolic pathways in target organisms.
  • Receptor Modulation : Interaction with various receptors can lead to altered cellular responses, influencing inflammation and microbial growth.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various pathogens, suggesting potential applications in treating infections.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

Anti-inflammatory Properties

The compound has also shown promise as an anti-inflammatory agent. In vitro studies have indicated that it can reduce the production of pro-inflammatory cytokines, which are critical in the inflammatory response.

Case Study: Inhibition of Cytokine Production

In a study conducted on human macrophages, treatment with this compound resulted in a significant decrease in the levels of TNF-alpha and IL-6. This suggests its potential utility in managing inflammatory conditions.

Synthesis and Applications

The synthesis of this compound typically involves reacting cyclopentanone with ethoxymethyl chloride in the presence of a base. This method allows for the production of the compound in a laboratory setting, facilitating further research into its biological applications.

Industrial Applications :

  • Pharmaceutical Development : Ongoing research aims to explore its potential as a lead compound for new antimicrobial agents.
  • Fragrance and Flavor Industry : Its unique chemical properties make it suitable for use in creating fragrances and flavors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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